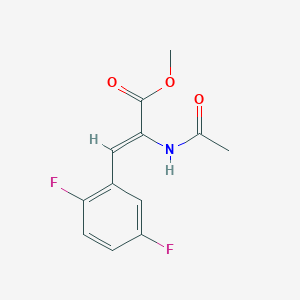
Acetyl 4-methoxybenzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl 4-methoxybenzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group, a methoxy group, and a carboperoxoate moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 4-methoxybenzenecarboperoxoate typically involves the reaction of 4-methoxybenzoic acid with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-methoxybenzoic acid+acetyl chloride→Acetyl 4-methoxybenzenecarboperoxoate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl 4-methoxybenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or other Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetyl 4-methoxybenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetyl 4-methoxybenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo various biochemical reactions, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylsalicylic acid: Known for its analgesic and anti-inflammatory properties.
4-methoxybenzoic acid: A precursor in the synthesis of Acetyl 4-methoxybenzenecarboperoxoate.
Benzoyl peroxide: Used in acne treatment and as a polymerization initiator.
Uniqueness
This compound is unique due to the presence of both acetyl and carboperoxoate groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
779-55-5 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
acetyl 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C10H10O5/c1-7(11)14-15-10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Clé InChI |
UMSHTRCWTULDFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)


![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)





![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)

![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
